molecular formula C4H4N2O2S B1595237 Methyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-35-3

Methyl 1,2,3-thiadiazole-4-carboxylate

Cat. No. B1595237
CAS RN: 3989-35-3
M. Wt: 144.15 g/mol
InChI Key: RRPSHAIKHFOJOS-UHFFFAOYSA-N
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Description

“Methyl 1,2,3-thiadiazole-4-carboxylate” is a bioactive nitrogen-containing heterocycle .


Synthesis Analysis

Ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The study of the behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions made it possible to obtain ethyl 1,2,3-thiadiazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C4H4N2O2S . The InChI code is 1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 .


Chemical Reactions Analysis

The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions led to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 144.15 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1,2,3-thiadiazole-4-carboxylate has been synthesized using the Hurd-Mori reaction, demonstrating its potential in forming tricyclic annelated 1,2,3-thiadiazoles. This synthesis process offers insights into chemical reactions and mechanisms involved in the aromatization step with thionyl chloride (Stanetty, Kremslehner, & Müllner, 1996).
  • A study on the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases has revealed the potential for forming different chemical derivatives, enhancing understanding of its chemical reactivity and potential applications (Remizov, Pevzner, & Petrov, 2019).

Biological and Pharmacological Activity

  • Research has shown that organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates exhibit significant fungicidal activity against various fungi, indicating their potential as effective fungicides (Wang, Guo, Zhang, Ma, Song, & Fan, 2010).
  • Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests their potential application in addressing bacterial infections (Paruch et al., 2021).
  • Synthesized 5-methyl-1,2,3-thiadiazoles, through the Ugi reaction, demonstrated broad-spectrum activities against fungi and potential antivirus activities. This highlights the versatility of thiadiazoles in pesticide development (Zheng et al., 2010).

Potential Antiviral Applications

  • A study synthesized novel thiadiazole derivatives and evaluated them against COVID-19 main protease, revealing good docking scores and suggesting potential antiviral applications (Rashdan et al., 2021).

Experimental and Theoretical Studies

  • An in-depth experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid provided insights into its electronic structure, spectral features, hydrogen bonding, and solvent effects. This contributes to a better understanding of its physical and chemical properties (Singh et al., 2019).

Safety and Hazards

The safety data sheet for “Methyl 1,2,3-thiadiazole-4-carboxylate” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .

Future Directions

The 1,2,3-thiadiazole moiety is of great interest for researchers due to its versatile and wide array of biological activities in the field of medicine, pharmacology, and pharmaceutics . Therefore, future research may focus on exploring 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

methyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPSHAIKHFOJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327385
Record name Methyl 1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3989-35-3
Record name Methyl 1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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